molecular formula C14H24F2N2O3 B2490438 tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate CAS No. 2411591-97-2

tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate

Cat. No. B2490438
CAS RN: 2411591-97-2
M. Wt: 306.354
InChI Key: YFRNHYXXKCLKQO-YMTOWFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate is a useful research compound. Its molecular formula is C14H24F2N2O3 and its molecular weight is 306.354. The purity is usually 95%.
BenchChem offers high-quality tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Enantioselective Synthesis

tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate is a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure supports the relative substitution of the cyclopentane ring, vital in β-2-deoxyribosylamine (Ober et al., 2004).

2. Application in Organic Synthesis

This compound is used in organic synthesis, particularly in Diels-Alder reactions. It acts as a precursor in synthesizing various biologically active compounds, contributing significantly to the development of new chemical entities (Padwa et al., 2003).

3. Role in Crystallographic Studies

In crystallography, tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate contributes to understanding molecular structures through hydrogen and halogen bonding. It is part of a family of compounds useful for studying molecular interactions in crystals (Baillargeon et al., 2017).

4. Synthesis of Stereoselective Compounds

The compound is essential in synthesizing stereoselective compounds, particularly in controlling stereochemistry at various carbon centers. This is crucial in developing pharmaceuticals and complex organic molecules (Wang et al., 2017).

5. In Chemical Characterization and Analysis

It is used in characterizing and evaluating genotoxic impurities in pharmaceutical substances. Advanced analytical methods like liquid chromatography-mass spectroscopy utilize this compound for accurate impurity profiling (Puppala et al., 2022).

6. As a Building Block in Organic Chemistry

This chemical serves as a versatile building block in organic chemistry, contributing to the synthesis of complex molecules and intermediates used in various applications, including drug discovery and materials science (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N2O3/c1-13(2,3)21-12(20)18-9-5-6-14(7-9,8-10(15)16)11(19)17-4/h9-10H,5-8H2,1-4H3,(H,17,19)(H,18,20)/t9-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRNHYXXKCLKQO-YMTOWFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)(CC(F)F)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@](C1)(CC(F)F)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((1R,3R)-3-(2,2-difluoroethyl)-3-(methylcarbamoyl)cyclopentyl)carbamate

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